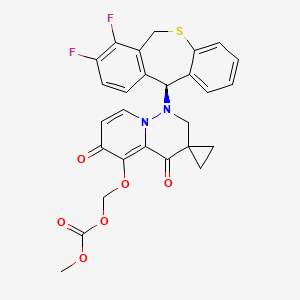
Cap-dependent endonuclease-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-1 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes involved in the transcription and replication of certain viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of a thick-walled pressure bottle, where the compound and a corresponding 7-membered heterocyclic compound are added, followed by the addition of T 3 P ethyl acetate solution and HND-580 .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: Cap-dependent endonuclease-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cap-dependent endonucleases and their potential as antiviral agents .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methods for similar compounds. In biology, it is employed to investigate the role of cap-dependent endonucleases in viral replication and transcription. In medicine, this compound is being explored as a potential antiviral agent for treating influenza and other viral infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .
Mécanisme D'action
Cap-dependent endonuclease-IN-1 exerts its effects by inhibiting the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the virus from “cap-snatching,” a process essential for viral mRNA synthesis. By blocking this process, this compound effectively reduces viral replication and transcription, thereby limiting the spread of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-1 include baloxavir marboxil, tanshinone I, and tanshinone IIA. These compounds also inhibit cap-dependent endonucleases and have shown broad-spectrum antiviral activities .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique modifications that enhance its inhibitory activity. The presence of certain electron-withdrawing groups and heterocyclic substitutions in its structure contributes to its potent inhibitory effects .
Propriétés
Numéro CAS |
2365473-17-0 |
|---|---|
Formule moléculaire |
C27H22F2N2O6S |
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1 |
Clé InChI |
XNCHLCOISMLPJG-QFIPXVFZSA-N |
SMILES isomérique |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES canonique |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


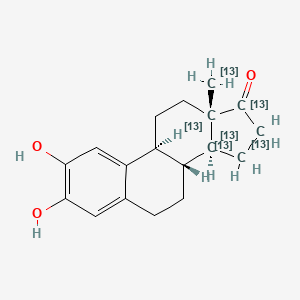
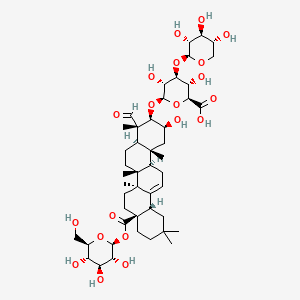
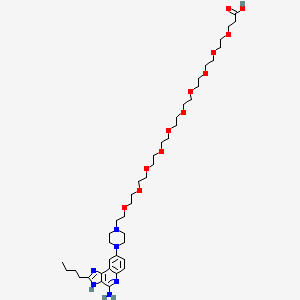
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
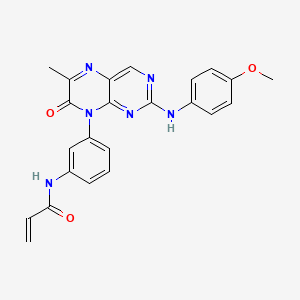
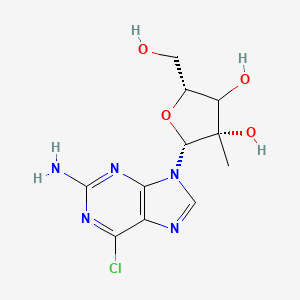
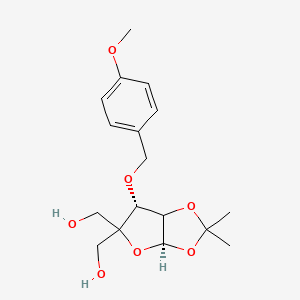
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

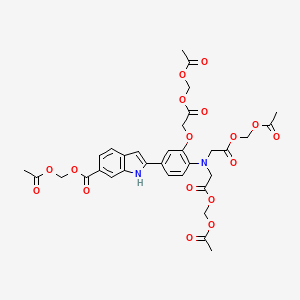
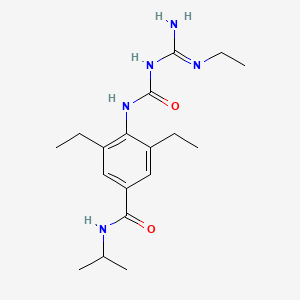
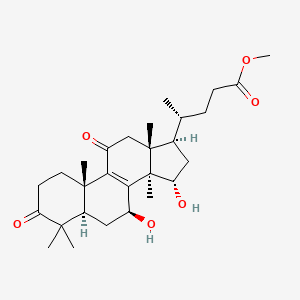
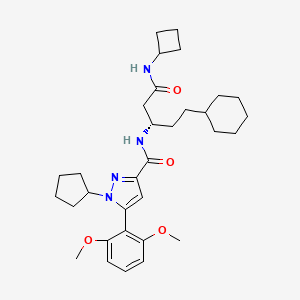
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
